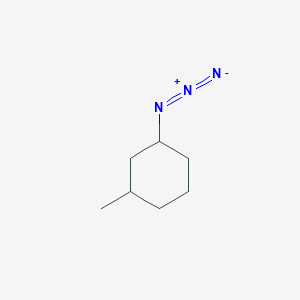

1-Azido-3-methylcyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-3-2-4-7(5-6)9-10-8/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPPYSVJIQAPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Azido 3 Methylcyclohexane and Its Derivatives

Direct Azidation Routes to Methylated Cyclohexane (B81311) Systems

Direct azidation involves the introduction of the azide (B81097) group onto a pre-existing methylated cyclohexane scaffold in a single step. These methods are often favored for their atom economy and straightforward nature.

Nucleophilic Substitution Reactions with Azide Sources

The most common direct azidation method is the nucleophilic substitution (SN2) reaction, where a suitable leaving group on the 3-methylcyclohexyl ring is displaced by an azide ion. masterorganicchemistry.combits-pilani.ac.in The azide ion (N₃⁻) is an excellent nucleophile, readily attacking an electrophilic carbon center. masterorganicchemistry.com Common sources of the azide ion include sodium azide (NaN₃) and potassium azide (KN₃), typically used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the azide ion. masterorganicchemistry.commsu.edu

The success of this reaction is highly dependent on the nature of the leaving group. Good leaving groups are weak bases, such as halides (I⁻, Br⁻, Cl⁻) and sulfonates (e.g., tosylate, mesylate). bits-pilani.ac.in For instance, the reaction of cis or trans-1-bromo-3-methylcyclohexane with sodium azide would yield the corresponding 1-azido-3-methylcyclohexane. The reaction proceeds with an inversion of configuration at the carbon center, a hallmark of the SN2 mechanism. pharmacy180.comwikipedia.org

Another powerful method for converting a hydroxyl group into an azide with inversion of configuration is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. wikipedia.orgnih.gov The activated alcohol is then displaced by a nucleophile, in this case, hydrazoic acid (HN₃) or a salt thereof. organic-chemistry.org This method is particularly useful for the stereoselective synthesis of azides from chiral alcohols.

| Reagent/Catalyst | Substrate | Product | Key Features |

| Sodium Azide (NaN₃) | 3-Methylcyclohexyl Bromide | 1-Azido-3-methylcyclohexane | SN2 reaction with inversion of stereochemistry. pharmacy180.comwikipedia.org |

| Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD), Hydrazoic Acid (HN₃) | 3-Methylcyclohexanol | 1-Azido-3-methylcyclohexane | Mitsunobu reaction, proceeds with inversion of configuration. wikipedia.orgorganic-chemistry.org |

Strategies for Regioselective Azide Introduction

Achieving regioselectivity in the azidation of methylated cyclohexane systems is crucial, especially when multiple potential reaction sites exist. In the case of 3-methylcyclohexanol, direct azidation via nucleophilic substitution on an activated hydroxyl group (e.g., a tosylate) will occur specifically at the carbon bearing the leaving group.

However, in elimination reactions of substituted cyclohexanes, the regioselectivity is governed by the stereochemical requirement for an anti-periplanar arrangement of the departing hydrogen and the leaving group. masterorganicchemistry.comlibretexts.org For example, the base-promoted elimination of a tosylate from trans-2-methylcyclohexyl tosylate yields 3-methylcyclohexene (B1581247) as the major product, while the cis-isomer gives the more stable 1-methylcyclohexene. pharmacy180.com This highlights the importance of stereochemistry in directing the outcome of reactions on cyclohexane rings.

Direct C-H azidation has also emerged as a powerful tool. Some enzymatic and chemo-catalytic systems can directly convert C-H bonds to C-N₃ bonds. researchgate.net For instance, iron-dependent halogenases have been repurposed to catalyze the direct azidation of aliphatic C-H bonds. researchgate.net While not yet specifically demonstrated for 1-azido-3-methylcyclohexane, these methods offer future potential for highly selective azidation.

Reactivity and Mechanistic Investigations of 1 Azido 3 Methylcyclohexane

Cycloaddition Reactions

The azide (B81097) group in 1-azido-3-methylcyclohexane is a 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions. These reactions are powerful tools for the synthesis of five-membered heterocyclic rings, particularly triazoles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or Click Chemistry)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. masterorganicchemistry.comiyte.edu.tr This reaction, often referred to as "click chemistry," is known for its reliability, mild reaction conditions, and broad substrate scope. masterorganicchemistry.comnih.gov In the context of 1-azido-3-methylcyclohexane, the reaction would proceed with a terminal alkyne in the presence of a copper(I) catalyst.

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, in this case, 1-azido-3-methylcyclohexane, through a stepwise process involving a six-membered copper-containing intermediate, ultimately leading to the formation of the stable triazole ring. The use of a copper catalyst significantly accelerates the reaction and controls the regioselectivity, favoring the 1,4-isomer. masterorganicchemistry.comnih.govrsc.org The reaction is often carried out in a variety of solvents, including water, and can be promoted by various copper(I) sources and ligands. iyte.edu.trnih.govamazonaws.com

Below is a representative table of reaction conditions for CuAAC reactions, which would be applicable to 1-azido-3-methylcyclohexane.

| Catalyst System | Ligand | Solvent | Temperature | Product |

| CuI | Tris(triazolyl)methylamine (TTTA) | THF | Room Temperature | 1,4-disubstituted 1,2,3-triazole |

| CuSO4·5H2O | Sodium Ascorbate | t-BuOH/H2O | Room Temperature | 1,4-disubstituted 1,2,3-triazole |

| Copper Nanoparticles | None | Various | Mild | 1,4-disubstituted 1,2,3-triazole |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cycloalkyne, which reacts with the azide without the need for a metal catalyst. magtech.com.cnwur.nlresearchgate.net This is particularly advantageous in biological systems where the toxicity of copper is a concern. magtech.com.cn The driving force for this reaction is the relief of ring strain in the cycloalkyne upon cycloaddition.

The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne. magtech.com.cnnih.gov Highly strained cyclooctynes, for instance, react readily with azides. nih.gov While specific studies on 1-azido-3-methylcyclohexane in SPAAC are not detailed in the provided results, the principles of the reaction would apply. The azide would attack the strained triple bond of the cycloalkyne, leading to the formation of a triazole product. The rate of the reaction is influenced by the degree of strain in the cycloalkyne and the electronic properties of both the azide and the alkyne. magtech.com.cnrsc.org

This table shows representative second-order rate constants for SPAAC reactions with various cyclooctynes, illustrating the impact of strain on reactivity.

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Cyclooctyne (OCT) | Low reactivity |

| Bicyclo[6.1.0]non-4-yne (BCN) | Readily reacts |

| Azadibenzocyclooctyne (ADIBO) | 6.9 x 10⁻² (with a Ru(II)-azido complex) |

| Benzyl azide with ADIBO | 4.0 x 10⁻¹ |

Other [3+2] Dipolar Cycloaddition Pathways

Beyond reactions with alkynes, the azide group of 1-azido-3-methylcyclohexane can participate in [3+2] dipolar cycloadditions with other dipolarophiles. For instance, azides can react with activated alkenes, such as those bearing electron-withdrawing groups, to form triazolines. These reactions, however, often require thermal activation. mdpi.com Another example includes the reaction with nitriles to form tetrazoles, although this typically requires more forcing conditions. The reaction of aziridines with cyclopropenes has also been reported as a 1,3-dipolar cycloaddition. rsc.org

Nitrene-Forming Reactions

A significant aspect of azide chemistry involves the generation of highly reactive nitrene intermediates through the loss of dinitrogen (N₂). These nitrenes can then undergo a variety of subsequent reactions.

Thermal Decomposition and Nitrene Generation

Upon heating, 1-azido-3-methylcyclohexane is expected to undergo thermal decomposition to extrude N₂ and form the corresponding 3-methylcyclohexylnitrene. researchgate.netresearchgate.net The initial step is the cleavage of the N-N₂ bond. researchgate.net The stability of alkyl azides and the temperature required for decomposition can vary. thieme-connect.de The generated nitrene is a highly reactive intermediate with a sextet of electrons on the nitrogen atom.

The fate of the 3-methylcyclohexylnitrene would depend on the reaction conditions. In the gas phase or in inert solvents, the nitrene can undergo intramolecular C-H insertion reactions, leading to the formation of bicyclic amines. It can also abstract hydrogen atoms from the solvent or other molecules. researchgate.net At high concentrations, dimerization to form an azo compound is a possible pathway. mdpi.com

Studies on the thermal decomposition of other azides, such as methyl azide, have shown that the primary products are N₂ and a polymer, with smaller amounts of hydrogen and methane. researchgate.net The decomposition of azidopyridines also leads to the formation of amorphous, nitrogen-containing polymers. researchgate.net

Photochemical Reactions Leading to Nitrenes

Photolysis provides an alternative method for generating nitrenes from azides. mdpi.comthieme-connect.de Irradiation of 1-azido-3-methylcyclohexane with UV light would lead to the cleavage of the azide group and the formation of 3-methylcyclohexylnitrene. thieme-connect.de Similar to thermal decomposition, the generated nitrene can undergo various reactions.

Photochemically generated nitrenes are known to insert into C-H bonds and add to alkenes to form aziridines. researchgate.netpurdue.edu The spin state of the nitrene (singlet or triplet) can influence its reactivity. Singlet nitrenes are generally believed to undergo concerted insertion and addition reactions, while triplet nitrenes react in a stepwise manner. researchgate.net The photolysis of alkyl azides can also be sensitized using a triplet sensitizer, which leads to the formation of the triplet nitrene. researchgate.net This can result in different product distributions compared to direct photolysis. For example, intermolecular triplet-sensitized photolysis of alkyl azides has been shown to lead to the formation of azo compounds through dimerization of the triplet nitrenes. researchgate.net

Rearrangement Reactions Involving Nitrene Intermediates

The thermal or photochemical decomposition of 1-azido-3-methylcyclohexane can lead to the formation of a highly reactive nitrene intermediate, 3-methylcyclohexylnitrene. This electron-deficient species undergoes rapid intramolecular reactions, primarily rearrangement, due to the lack of intermolecular trapping agents in typical reaction conditions. purdue.edumsu.edu The nitrene, with its unoccupied p-orbital on the nitrogen atom, seeks to stabilize itself by abstracting a hydrogen atom or by the migration of an adjacent group. msu.edu

In the case of 3-methylcyclohexylnitrene, the primary rearrangement pathways involve 1,2-hydride shifts and, to a lesser extent, alkyl shifts. The preferred pathway is dictated by the stereochemistry of the starting azide and the conformational arrangement of the cyclohexane (B81311) ring, which influences the proximity of the C-H and C-C bonds to the nitrene center. These rearrangements typically lead to the formation of imines, which can be subsequently hydrolyzed to ketones or further reduced to amines.

The reactivity of nitrenes is often compared to that of carbenes. purdue.edu However, aryl nitrenes, for instance, have a strong tendency to undergo rearrangement reactions, which can lead to the formation of polymeric tars, in contrast to the more synthetically useful reactions of phenyl carbenes. purdue.edu The study of nitrene chemistry is crucial for understanding these rearrangement processes and for developing synthetic methodologies that can control the reactivity of these transient intermediates. purdue.eduacs.org

Reductive Transformations

Staudinger Reaction and Aziridine (B145994) Formation

The Staudinger reaction provides a mild and efficient method for the reduction of organic azides to primary amines. wikipedia.orgorganic-chemistry.org The reaction involves the treatment of an azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form a phosphazide (B1677712) intermediate. organic-chemistry.org This intermediate then loses a molecule of dinitrogen (N₂) to generate an iminophosphorane. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the iminophosphorane yields the corresponding primary amine and a phosphine oxide byproduct. wikipedia.org

For 1-azido-3-methylcyclohexane, the Staudinger reaction would proceed as follows:

Step 1: Formation of the Iminophosphorane 1-azido-3-methylcyclohexane reacts with triphenylphosphine to form a phosphazide, which then expels N₂ to give 1-(triphenylphosphoranylideneamino)-3-methylcyclohexane.

Step 2: Hydrolysis The iminophosphorane is then treated with water to produce 3-methylcyclohexylamine (B3022809) and triphenylphosphine oxide.

The Staudinger ligation, a modification of the classical Staudinger reaction, has become a significant tool in chemical biology for the chemoselective formation of amide bonds under biocompatible conditions. thermofisher.comnih.gov This reaction involves the intramolecular trapping of the aza-ylide intermediate to form a stable amide linkage. thermofisher.com While direct aziridine formation from the nitrene generated from 1-azido-3-methylcyclohexane is a possible pathway, it is generally less favored than intramolecular rearrangement reactions. purdue.edu The formation of aziridines from nitrenes typically requires the presence of an alkene, where the nitrene adds across the double bond. purdue.edu

Reductions to Amines

Beyond the Staudinger reaction, 1-azido-3-methylcyclohexane can be reduced to 3-methylcyclohexylamine through various other reductive methods. masterorganicchemistry.com These methods are fundamental in organic synthesis as they provide access to primary amines from readily available alkyl halides via an azide intermediate. masterorganicchemistry.com

Common methods for the reduction of alkyl azides to amines include:

Catalytic Hydrogenation: This is a widely used method where the azide is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). masterorganicchemistry.comthieme-connect.de The reaction is typically clean and high-yielding. thieme-connect.de

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are effective for reducing azides to amines. masterorganicchemistry.com

Other Reducing Agents: A variety of other reducing systems have been developed for this transformation, including the use of Fe₃O₄ nanoparticles in water with hydrazine (B178648) monohydrate, and systems like dichloroindium hydride. rsc.orgorganic-chemistry.org

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org

Table 1: Comparison of Reduction Methods for Alkyl Azides

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Staudinger Reaction | R₃P, then H₂O | Mild conditions, high chemoselectivity | Stoichiometric amounts of phosphine required, phosphine oxide byproduct |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean reaction, high yields, catalytic | May reduce other functional groups (e.g., alkenes, alkynes) |

| LiAlH₄ Reduction | LiAlH₄, then H₂O | Powerful reducing agent, effective for many substrates | Highly reactive, not chemoselective, requires anhydrous conditions |

| Fe₃O₄/N₂H₄·H₂O | Fe₃O₄ nanoparticles, hydrazine hydrate | Reusable catalyst, aqueous medium | High temperatures may be required |

Schmidt Reactions and Related Rearrangements

The Schmidt reaction is a versatile acid-catalyzed rearrangement reaction that typically involves the reaction of an azide with a carbonyl compound or an alcohol to form an amine or an amide after rearrangement and loss of dinitrogen. wikipedia.org

Intramolecular Schmidt Reactions in Azidocyclohexane (B1329591) Systems

The intramolecular Schmidt reaction has emerged as a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. core.ac.ukchimia.ch In azidocyclohexane systems, an appropriately positioned electrophilic center, such as a ketone or an alkene, can be trapped by the azide nucleophile, initiating a rearrangement cascade. chimia.ch

For instance, the reaction of an azido (B1232118) ketone in a cyclohexane system, when treated with a Brønsted or Lewis acid, can lead to the formation of a bicyclic lactam. chimia.ch The reaction proceeds through the protonation of the carbonyl group, followed by the intramolecular addition of the azide. The resulting intermediate then undergoes a rearrangement, with one of the adjacent carbon atoms migrating to the nitrogen, leading to the expulsion of N₂ and the formation of the lactam ring. wikipedia.org The regioselectivity of this migration is a key aspect of the reaction. chimia.ch

Similarly, azido alkenes within a cyclohexane framework can undergo intramolecular Schmidt reactions. chimia.ch Protonation of the double bond generates a carbocation, which is then trapped by the intramolecular azide. Subsequent rearrangement and loss of N₂ can lead to the formation of various nitrogen-containing bicyclic structures. chimia.ch

Unreactive C-H and C-C Bond Cleavage Mediated by Azides

While less common, the high reactivity of azide-derived intermediates can lead to the cleavage of otherwise unreactive C-H and C-C bonds. The selective cleavage of strong carbon-carbon double bonds is a significant challenge in organic synthesis. acs.org However, certain catalytic systems can achieve this transformation. acs.org The cleavage of unstrained C-C single bonds is even more challenging due to their thermodynamic stability and kinetic inertness. illinois.edu

In the context of 1-azido-3-methylcyclohexane, the generation of a highly reactive nitrene or a related radical cation intermediate under specific conditions could potentially initiate C-H or C-C bond cleavage events. For example, radical-mediated C-C cleavage of unstrained cyclohexanones has been reported, where an aryl radical generated in situ facilitates the cleavage of a cyclic C-C σ-bond. nih.gov While not directly involving an azide, this demonstrates the feasibility of cleaving such inert bonds under radical conditions.

The functionalization of unactivated C-H bonds is a major goal in modern organic synthesis. acs.org While direct C-H activation by an azide group in a simple alkyl system like 1-azido-3-methylcyclohexane is not a commonly reported transformation, the principles of intramolecular reactivity suggest that under appropriate energetic conditions (e.g., photolysis or thermolysis), the resulting nitrene could potentially abstract a hydrogen atom from a remote C-H bond, leading to rearranged products.

Stereochemical Aspects and Conformational Analysis

Stereoisomerism of 1-Azido-3-methylcyclohexane

1-azido-3-methylcyclohexane possesses two chiral centers at the C1 and C3 positions, where the azide (B81097) and methyl groups are attached, respectively. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These stereoisomers can be categorized based on the relative orientation of the azide and methyl groups as either cis or trans.

The four stereoisomers are:

(1R, 3R)-1-azido-3-methylcyclohexane

(1S, 3S)-1-azido-3-methylcyclohexane

(1R, 3S)-1-azido-3-methylcyclohexane

(1S, 3R)-1-azido-3-methylcyclohexane

The (1R, 3R) and (1S, 3S) isomers constitute one enantiomeric pair and are designated as the trans isomers, where the azide and methyl groups are on opposite sides of the cyclohexane (B81311) ring. The (1R, 3S) and (1S, 3R) isomers form the other enantiomeric pair and are known as the cis isomers, with both substituents on the same side of the ring. These two pairs of enantiomers are diastereomers of each other.

| Stereoisomer | Configuration | Relationship |

|---|---|---|

| (1R, 3R)-1-azido-3-methylcyclohexane | trans | Enantiomers |

| (1S, 3S)-1-azido-3-methylcyclohexane | trans | |

| (1R, 3S)-1-azido-3-methylcyclohexane | cis | Enantiomers |

| (1S, 3R)-1-azido-3-methylcyclohexane | cis |

Influence of Cyclohexane Conformation on Azide Reactivity

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The reactivity of the azide group in 1-azido-3-methylcyclohexane is significantly influenced by its spatial orientation.

An azide group in an equatorial position is sterically less hindered and generally more thermodynamically stable. This accessibility can facilitate reactions such as nucleophilic substitution on the azide itself or its reduction to an amine. Conversely, an axial azide group is more sterically encumbered by the two axial hydrogens on the same side of the ring (1,3-diaxial interactions). This steric hindrance can decrease the rate of reactions involving the azide group.

For elimination reactions, such as the E2 mechanism, the conformation is critical. This reaction requires an anti-periplanar arrangement between the leaving group (in this case, potentially derived from the azide) and a proton on an adjacent carbon. An axial azide group is often well-positioned for such an elimination with an adjacent axial proton. The conformational flexibility of the ring and the energetic cost of adopting a reactive conformation play a crucial role in determining the reaction pathway and rate.

Stereospecificity and Stereoselectivity in Reactions Involving the Azide Group

The stereochemical outcome of reactions involving the azide group in 1-azido-3-methylcyclohexane is a direct consequence of the substrate's stereochemistry and the reaction mechanism.

Stereospecificity is observed in reactions where different stereoisomers of the starting material yield stereochemically distinct products. For instance, the reduction of the azide group to an amine is a stereospecific process. The configuration of the resulting amine at C1 will be retained from the starting azide. Thus, the reduction of a (1R, 3R)-1-azido-3-methylcyclohexane will yield a (1R, 3R)-3-methylcyclohexylamine.

Stereoselectivity arises when a reaction can produce multiple stereoisomeric products from a single reactant, but one is formed in preference. The synthesis of 1-azido-3-methylcyclohexane itself is a prime example. If prepared via a nucleophilic substitution (SN2) reaction, for example, from a corresponding 3-methylcyclohexyl tosylate, the azide will attack from the backside of the leaving group. This leads to an inversion of configuration at the reaction center. The choice of the starting stereoisomer of the alcohol or tosylate will determine which stereoisomer of the azide is preferentially formed. For example, treatment of trans-2-methylcyclohexyl tosylate with an azide source would be expected to favor the formation of the cis-azide product due to the requirement for an axial leaving group for the SN2 reaction to proceed efficiently. pharmacy180.com

Conformational Preferences of Methylated Cyclohexane Rings

The conformational equilibrium of 1-azido-3-methylcyclohexane is governed by the steric demands of the methyl and azide groups. The preference of a substituent for the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformations. Larger A-values indicate a stronger preference for the equatorial position. The methyl group has a significantly larger A-value (approximately 1.7 kcal/mol) than the azide group (approximately 0.5-0.6 kcal/mol), indicating that the methyl group has a much stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

For trans-1-azido-3-methylcyclohexane , the two chair conformations would have either both substituents in equatorial positions or both in axial positions. The diequatorial conformation is vastly more stable due to the avoidance of significant 1,3-diaxial strain that would be present in the diaxial conformation.

For cis-1-azido-3-methylcyclohexane , one substituent must be axial and the other equatorial. In the ring-flip, their positions are reversed. Due to the larger A-value of the methyl group, the conformation where the methyl group is equatorial and the azide group is axial is the more stable and therefore the predominant conformer at equilibrium. The energy difference between these two chair conformations will be less pronounced than in the trans isomer, as one group will always be in a less favorable axial position.

| Substituent | A-Value (kcal/mol) | Conformational Preference |

|---|---|---|

| -CH₃ (Methyl) | ~1.7 | Strongly Equatorial |

| -N₃ (Azide) | ~0.5-0.6 | Moderately Equatorial |

Computational Studies and Theoretical Insights

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of a molecule. For 1-azido-3-methylcyclohexane, these calculations would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) to provide insights into electron distribution, molecular orbital energies, and electrostatic potential.

The electronic nature of the azide (B81097) group is of particular interest. It is a pseudo-halogen with a linear arrangement of three nitrogen atoms, characterized by a significant dipole moment and the ability to participate in various reactions, including cycloadditions and rearrangements. nih.gov Quantum chemical calculations would quantify the partial charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be determined, with the HOMO likely localized on the azide group and the LUMO associated with the σ* orbitals of the cyclohexane (B81311) ring or the azide moiety. The HOMO-LUMO gap is a critical parameter for predicting the molecule's kinetic stability and reactivity.

In a broader context, computational studies on similar organic azides have successfully elucidated reaction pathways. For instance, calculations have been used to investigate the thermal and photochemical decomposition of aryl azides, which proceeds through a highly reactive nitrene intermediate. acs.org Similar methodologies applied to 1-azido-3-methylcyclohexane would predict the feasibility of nitrene formation and its subsequent intramolecular reactions, such as C-H insertion into the cyclohexane ring.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of complex organic reactions due to its balance of computational cost and accuracy. rsc.org For 1-azido-3-methylcyclohexane, DFT calculations would be invaluable in mapping the potential energy surfaces of its reactions, such as the [3+2] cycloaddition (Huisgen cycloaddition) with alkynes or alkenes, a hallmark reaction of azides. mdpi.com

These studies would involve locating the transition state structures for each step of a proposed mechanism and calculating the activation energies. For example, in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT could model the coordination of the copper catalyst to the azide and alkyne, and elucidate the energetics of the subsequent steps leading to the triazole product. mdpi.com Similarly, the mechanism of acid-catalyzed rearrangements of azides, which can lead to intramolecular amination, has been successfully studied using DFT, revealing concerted transition states and the influence of conformers on the reaction outcome. nih.gov

DFT calculations on the intramolecular C-H amination of alkyl azides have shown that the reaction can proceed via a carbocation pathway, with the initial hydride transfer being the rate-determining step. nih.gov Applying this to 1-azido-3-methylcyclohexane would help predict the regioselectivity and stereoselectivity of such intramolecular reactions.

Conformational Energy Landscape Analysis

The conformational flexibility of the cyclohexane ring is a cornerstone of stereochemistry. For 1-azido-3-methylcyclohexane, a disubstituted cyclohexane, the analysis of its conformational energy landscape is crucial for understanding its physical properties and reactivity. The molecule exists as two primary chair conformers that interconvert via a ring-flip process. spcmc.ac.in In each conformer, the azide and methyl groups can occupy either an axial or an equatorial position.

The relative stability of these conformers is governed by steric interactions, primarily 1,3-diaxial interactions. openochem.orglibretexts.org Generally, substituents prefer the less sterically hindered equatorial position to avoid repulsion with the other axial hydrogens on the same side of the ring. libretexts.org The energy difference between the axial and equatorial conformations is quantified by the "A-value" of the substituent.

For 1-azido-3-methylcyclohexane, there are cis and trans isomers to consider. For each isomer, we can predict the most stable conformation by considering the A-values of the methyl and azide groups. While the A-value for a methyl group is well-established (approximately 1.7 kcal/mol), the A-value for the azide group is less commonly cited but is expected to be smaller than that of a methyl group.

| Substituent | A-value (kcal/mol) | Reference |

|---|---|---|

| -CH₃ | 1.7 | libretexts.org |

| -OH | 0.9 | fiveable.me |

| -Cl | 0.6 | libretexts.org |

| -Br | 0.6 | libretexts.org |

| -C≡N | 0.2 | fiveable.me |

Based on these principles, for trans-1-azido-3-methylcyclohexane, the diequatorial conformer would be significantly more stable than the diaxial conformer. For cis-1-azido-3-methylcyclohexane, the conformer with the larger methyl group in the equatorial position and the azide group in the axial position would likely be favored over the one with an axial methyl and equatorial azide group. Computational analysis would precisely quantify these energy differences and the energy barrier for the ring-flip.

Prediction of Spectroscopic Signatures

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, which can aid in structure elucidation and verification. imtech.res.in For 1-azido-3-methylcyclohexane, predicting the ¹H and ¹³C NMR spectra would be a key application.

The chemical shifts of the protons and carbons in the cyclohexane ring are highly dependent on their chemical environment and stereochemistry (axial vs. equatorial). For instance, axial protons are typically found at a higher field (lower ppm) than their equatorial counterparts. The presence of the electron-withdrawing azide group would be expected to deshield the proton and carbon at the C1 position, shifting their signals downfield. oregonstate.edu

Software packages that use empirical models or more sophisticated DFT-based approaches (like the GIAO method) can provide accurate predictions of chemical shifts and coupling constants. mestrelab.com These predictions would be instrumental in distinguishing between the cis and trans isomers and their respective conformers.

| Proton Type | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Axial Ring Protons | ~1.0 - 1.5 | oregonstate.edu |

| Equatorial Ring Protons | ~1.5 - 2.0 | oregonstate.edu |

| Proton on Carbon with Electronegative Substituent (e.g., -N₃) | ~3.0 - 4.0 | oregonstate.edu |

| Methyl Protons | ~0.8 - 1.2 | oregonstate.edu |

Advanced Synthetic Applications of 1 Azido 3 Methylcyclohexane in Chemical Research

Synthesis of Nitrogen-Containing Heterocycles

The azide (B81097) moiety in 1-azido-3-methylcyclohexane is a key precursor for the synthesis of a range of nitrogen-rich heterocyclic compounds. Through various cycloaddition and cyclization reactions, the three nitrogen atoms of the azide can be incorporated into stable aromatic ring systems, providing access to important classes of compounds with diverse applications.

Formation of Triazoles and Tetrazoles

Triazoles: The most prominent reaction for the formation of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) salts (CuAAC), which offers high regioselectivity, yielding the 1,4-disubstituted triazole isomer. While specific studies detailing the reaction of 1-azido-3-methylcyclohexane are not extensively documented in publicly available literature, the general reactivity of cycloalkyl azides is well-established. For instance, the synthesis of 1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine has been reported via the copper(I)-catalyzed cycloaddition of 3-methylcyclohexyl azide with a propargylamine derivative. This reaction highlights the utility of the 3-methylcyclohexyl azide scaffold in accessing functionalized triazole rings.

The general scheme for such a reaction would be as follows:

| Reactant A | Reactant B | Catalyst | Product |

| 1-Azido-3-methylcyclohexane | Terminal Alkyne (R-C≡CH) | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1-(3-methylcyclohexyl)-4-substituted-1H-1,2,3-triazole |

Tetrazoles: Tetrazoles are another important class of five-membered nitrogen-containing heterocycles. They are commonly synthesized through the reaction of an azide with a nitrile. This transformation often requires elevated temperatures or the use of a catalyst, such as a Lewis acid (e.g., zinc salts) or a Brønsted acid, to activate the nitrile for nucleophilic attack by the azide. While there is a lack of specific literature examples for the reaction of 1-azido-3-methylcyclohexane with nitriles, the general methodology is broadly applicable to organic azides. The reaction would proceed by the [3+2] cycloaddition of the azide to the carbon-nitrogen triple bond of the nitrile.

Construction of Fused Heterocyclic Systems

Fused heterocyclic systems can be synthesized through intramolecular reactions where the azide and a reactive partner (such as an alkyne or an alkene) are present in the same molecule. By introducing an alkyne or alkene functionality onto the 3-methylcyclohexyl ring or a substituent attached to it, subsequent intramolecular cycloaddition with the azide group would lead to the formation of a fused triazole or triazoline ring system. These reactions are powerful tools for creating complex, polycyclic architectures from relatively simple linear precursors. The regioselectivity and stereoselectivity of these intramolecular cyclizations are often high due to the conformational constraints of the cyclic starting material.

Scaffold for Complex Molecular Architectures

The 3-methylcyclohexyl group of 1-azido-3-methylcyclohexane provides a three-dimensional, non-aromatic scaffold. This is a desirable feature in medicinal chemistry and materials science for creating molecules with specific spatial arrangements of functional groups. The azide handle allows for the facile introduction of other functionalities through reactions like the Staudinger ligation or "click" chemistry. This modular approach enables the construction of complex molecules where the 3-methylcyclohexane core acts as a central organizing element. For example, by attaching different groups to the triazole ring formed from the azide, a library of compounds with diverse properties can be generated from a common precursor.

Development of Novel Synthetic Methodologies

While specific novel synthetic methodologies developed using 1-azido-3-methylcyclohexane are not widely reported, the general reactivity of cycloalkyl azides contributes to the broader development of new synthetic methods. The predictable reactivity of the azide group in cycloaddition reactions makes it a reliable component in the design of new multi-step synthetic sequences and multicomponent reactions. Research into the reactivity of cycloalkyl azides under various catalytic conditions continues to expand the toolkit of synthetic chemists for the efficient construction of nitrogen-containing molecules.

Interdisciplinary Research Horizons

Applications in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide (B81097) group is a cornerstone of this field due to its unique reactivity and relative inertness within biological environments. Although direct studies involving 1-Azido-3-methylcyclohexane in bioorthogonal applications are limited, the inherent properties of its azide functionality point toward its potential in this arena.

Chemical Ligation Techniques

Chemical ligation refers to the formation of a covalent bond between two molecules. The azide group of 1-Azido-3-methylcyclohexane is an ideal handle for such reactions. It can readily participate in well-established bioorthogonal ligation reactions, including the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC, respectively).

The Staudinger ligation involves the reaction of an azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an aza-ylide intermediate, which can then be trapped to form a stable amide bond. More prominent in the field of bioorthogonal chemistry is the "click chemistry" of azide-alkyne cycloadditions. In these reactions, the azide group of a molecule like 1-Azido-3-methylcyclohexane would react with an alkyne-functionalized molecule to form a stable triazole linkage. The stereochemistry of the cyclohexane (B81311) ring (cis or trans isomers) could influence the reaction kinetics and the spatial orientation of the resulting conjugate.

| Ligation Technique | Reactants | Product | Key Features |

| Staudinger Ligation | Azide, Phosphine | Amide | Forms a native amide bond. |

| CuAAC | Azide, Terminal Alkyne, Copper(I) catalyst | 1,4-disubstituted Triazole | High yielding and regioselective. |

| SPAAC | Azide, Strained Cycloalkyne | Triazole | Copper-free, suitable for live-cell applications. |

Functionalization of Biomolecules

The ability to selectively modify biomolecules is crucial for understanding their function and for developing new diagnostics and therapeutics. 1-Azido-3-methylcyclohexane could serve as a valuable reagent for introducing a "clickable" handle onto biomolecules. For instance, it could be used to derivatize small molecule drugs, peptides, or probes that lack a native azide group. Once functionalized with the azido-methylcyclohexyl moiety, these biomolecules could be conjugated to other molecules or surfaces bearing an alkyne group.

The lipophilic nature of the methylcyclohexyl group might also offer advantages in specific applications, potentially influencing the solubility and transport of the functionalized biomolecule. This could be particularly relevant for applications involving cell membranes or other lipid-rich environments.

Contributions to Materials Science and Polymer Chemistry

In materials science, the azide group is a versatile functional group used for cross-linking polymers and creating functional materials. The properties of 1-Azido-3-methylcyclohexane make it a candidate for these applications, where the cyclohexane scaffold could impart specific physical properties to the resulting materials.

Cross-linking Agents for Polymer Networks

Cross-linking is a process that links polymer chains together, leading to materials with enhanced mechanical strength, thermal stability, and solvent resistance. Azides can serve as effective cross-linkers through thermal or photochemical activation. Upon heating or exposure to UV light, the azide group of 1-Azido-3-methylcyclohexane would decompose to release nitrogen gas and generate a highly reactive nitrene intermediate. This nitrene could then undergo a variety of insertion reactions with C-H bonds on adjacent polymer chains, forming covalent cross-links.

The presence of two distinct stereoisomers (cis and trans) of 1-Azido-3-methylcyclohexane could offer a means to fine-tune the cross-linking process and the resulting network architecture. The choice of isomer could affect the distance and geometry of the cross-links, thereby influencing the macroscopic properties of the polymer network.

| Activation Method | Reactive Intermediate | Mechanism | Potential Outcome |

| Thermal Activation | Nitrene | Decomposition of azide upon heating. | Formation of a cross-linked polymer network. |

| Photochemical Activation | Nitrene | Decomposition of azide upon UV irradiation. | Spatially controlled cross-linking. |

Incorporation into Functionalized Materials

Beyond cross-linking, 1-Azido-3-methylcyclohexane could be incorporated into materials to impart specific functionalities. For example, it could be used as a building block in the synthesis of functional polymers or as a surface modification agent. By attaching it to a material's surface, the azide group becomes available for subsequent "click" reactions, allowing for the facile attachment of a wide range of molecules, including fluorescent dyes, bioactive peptides, or drug molecules.

The methylcyclohexyl group would likely influence the physical properties of the functionalized material, such as its hydrophobicity and thermal properties. This could be advantageous in creating materials with tailored surface energies or for applications requiring specific interactions with non-polar environments. The ability to create functionalized materials with a "clickable" surface opens up possibilities for developing advanced sensors, smart coatings, and novel biomaterials.

Q & A

Q. What are the common synthetic routes for 1-Azido-3-methylcyclohexane, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution of 3-methylcyclohexyl bromide with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) under reflux. Optimization includes controlling stoichiometry (1:1.2 molar ratio of bromide to NaN₃) and reaction temperature (60–80°C) to minimize side reactions like elimination. Monitoring via TLC or HPLC ensures completion . For regioselectivity, steric effects of the methyl group at position 3 must be considered, as it may influence azide incorporation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 1-Azido-3-methylcyclohexane?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- Methyl group (δ 0.8–1.2 ppm, singlet for equatorial methyl).

- Cyclohexane chair conformation splitting (axial vs. equatorial protons).

- IR : A sharp peak at ~2100 cm⁻¹ confirms the azide (-N₃) group.

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺. NIST databases provide reference spectra for comparison .

Q. What safety protocols are critical when handling 1-Azido-3-methylcyclohexane in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation; azides are thermally unstable and may release toxic HN₃.

- Storage : Keep in amber vials at 2–8°C, away from heavy metals or reducing agents.

- Emergency Response : In case of skin contact, wash with soap/water immediately. For spills, neutralize with dilute NaOCl (bleach) to degrade azides .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) during synthesis be analyzed and mitigated?

- Methodological Answer :

- Kinetic Studies : Vary reaction conditions (solvent polarity, temperature) and monitor product ratios via GC-MS. Polar solvents favor SN2 mechanisms, while elevated temperatures may promote elimination.

- Computational Modeling : Use DFT calculations to compare transition-state energies for substitution (SN2) vs. elimination (E2) pathways. Solvent effects can be modeled with COSMO-RS .

Q. What experimental approaches characterize the thermal stability and decomposition kinetics of 1-Azido-3-methylcyclohexane?

- Methodological Answer :

- DSC/TGA : Differential scanning calorimetry (DSC) identifies exothermic decomposition peaks. Thermogravimetric analysis (TGA) quantifies mass loss under controlled heating (e.g., 5°C/min in N₂ atmosphere).

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from non-isothermal data. Compare with Arrhenius plots from isothermal experiments at 50–80°C .

Q. How should researchers address contradictory data in spectroscopic assignments (e.g., ambiguous NOESY correlations)?

- Methodological Answer :

- Dynamic NMR : Resolve conformational equilibria by variable-temperature ¹H NMR. For example, chair-flipping in cyclohexane derivatives broadens signals at higher temperatures.

- Quantum Chemical Calculations : Optimize geometries using Gaussian or ORCA to predict coupling constants (J) and NOE interactions. Compare computed vs. experimental spectra to resolve ambiguities .

Data Presentation and Analysis Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.